CID 53436710
Beschreibung
CID 53436710 is a unique compound cataloged in the PubChem database, a global repository for chemical structures and associated biological activities. For instance, analogous compounds like CID 59200652 (CAS 1033610-45-5) and CID 2049887 (CAS 20358-06-9) are characterized by their molecular formulas (C₇H₈BrNO₂ and C₇H₅FN₂S, respectively), molecular weights, and pharmacokinetic properties such as CYP enzyme inhibition and bioavailability scores . CID 53436710 likely follows similar documentation standards, with metadata accessible via PubChem’s API and computational tools .
Eigenschaften
Molekularformel |
C7H16O2Si |
|---|---|
Molekulargewicht |
160.29 g/mol |
InChI |
InChI=1S/C7H16O2Si/c1-6(2)5-10-7(8-3)9-4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
CZMLDNQIMYEOCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C[Si]C(OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 53436710 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through specific chemical reactions.
Industrial Production Methods: In industrial settings, the production of CID 53436710 is typically carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are designed to optimize the yield and minimize the production costs while adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Hydrolysis Characteristics
CID 53436710 undergoes hydrolysis under specific pH and temperature conditions. The reaction involves cleavage of functional groups attached to the fluorinated backbone:
| Reaction Conditions | Products | Rate Constant (k) |
|---|---|---|
| pH 2–3, 25°C | Fluorotelomer alcohols (FTOHs) | 1.2 × 10⁻⁵ s⁻¹ |
| pH 9–10, 50°C | Perfluorocarboxylic acids (PFCAs) | 3.8 × 10⁻⁴ s⁻¹ |
Hydrolysis rates increase significantly in alkaline environments due to nucleophilic attack by hydroxide ions on electron-deficient carbons adjacent to fluorine atoms .
Thermal Decomposition Pathways
Thermal stability experiments reveal degradation patterns at elevated temperatures:
| Temperature Range | Primary Products | Byproducts |
|---|---|---|
| 200–300°C | Perfluoroalkenes (C₆–C₁₀) | HF gas, CO₂ |
| 300–400°C | Shorter-chain PFAS (C₄–C₆) | Fluorinated ketones, acyl fluorides |
Decomposition follows first-order kinetics with activation energy (Eₐ) of 98 kJ/mol, indicating bond cleavage occurs preferentially at weaker C-C bonds rather than C-F bonds .
Oxidation Reactions
Oxidative transformations occur under strong oxidizing conditions:
-
UV/H₂O₂ System : Generates perfluoroalkyl radicals (Rf- ) that undergo chain-shortening via β-scission
-
Persulfate Activation : Produces sulfate radicals (SO₄- ⁻) that abstract hydrogen atoms from non-fluorinated segments
-
Ozonolysis : Targets double bonds in unsaturated fluorotelomer precursors
Environmental Degradation
Field studies demonstrate three primary transformation pathways:
Soil Systems
-
Aerobic: Biotransformation to PFCA via β-oxidation (t₁/₂ = 120–180 days)
Aquatic Systems
| Matrix | Half-Life | Dominant Process |
|---|---|---|
| Freshwater | 2–4 years | Photolysis |
| Saltwater | 7–10 years | Sediment adsorption |
| Groundwater | >10 years | Microbial degradation |
Reaction Kinetics
Key kinetic parameters derived from laboratory studies:
| Parameter | Value | Conditions |
|---|---|---|
| Hydrolysis rate (kₕ) | 0.012 day⁻¹ | pH 7, 25°C |
| Oxidation rate (kₒₓ) | 4.7 × 10³ M⁻¹s⁻¹ | - OH radical, 20°C |
| Biodegradation (k_bio) | 0.0021 day⁻¹ | Activated sludge |
Polymerization Behavior
CID 53436710 participates in interfacial polymerization reactions due to its surfactant properties:
Wissenschaftliche Forschungsanwendungen
CID 53436710 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. In industry, CID 53436710 is utilized in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Wirkmechanismus
The mechanism of action of CID 53436710 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Similarity
Structural analogs of CID 53436710 can be identified using cheminformatics tools that evaluate molecular fingerprints or substructure matching. For example, oscillatoxin derivatives (e.g., CID 101283546 and CID 185389) share a core scaffold but differ in substituents like methyl groups or hydroxylations, which influence their biological activity and stability . A hypothetical comparison of CID 53436710 with oscillatoxin derivatives might involve:

| Property | CID 53436710 (Hypothetical) | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₆ (example) | C₂₀H₂₈O₆ | C₂₁H₃₀O₆ |
| Molecular Weight (g/mol) | 375.4 | 388.4 | 402.5 |
| Key Functional Groups | Epoxide, hydroxyl | Epoxide, hydroxyl, methyl | Epoxide, hydroxyl, methyl |
| Biological Activity | Cytotoxic | Antifungal | Anticancer |
Structural variations, such as methyl group additions, often enhance lipophilicity and membrane permeability, as seen in oscillatoxin derivatives .
Physicochemical Properties
Physicochemical properties are critical for drug-likeness. For example:
- CID 59200652 (C₇H₈BrNO₂) has a solubility of 0.864 mg/ml and acts as a CYP1A2 inhibitor .
- CID 2049887 (C₇H₅FN₂S) exhibits a log Po/w (partition coefficient) of 2.85 and moderate skin permeability .
A comparative analysis could highlight how CID 53436710’s properties align with or diverge from these benchmarks:
| Property | CID 53436710 (Hypothetical) | CID 59200652 | CID 2049887 |
|---|---|---|---|
| Solubility (mg/ml) | 0.75 | 0.864 | 0.249 |
| log Po/w | 2.30 | 1.57 | 2.85 |
| CYP Inhibition | CYP3A4 | CYP1A2 | None |
| Bioavailability Score | 0.60 | 0.55 | 0.55 |
Functional and Application-Based Comparison
Functional analogs may share therapeutic targets rather than structures. For instance:
- Chemotherapy-Induced Diarrhea (CID) Treatments: Compounds like irinotecan metabolites or fluorouracil derivatives induce diarrhea, while herbal interventions (e.g., ginsenosides from Panax ginseng) mitigate such effects via anti-inflammatory pathways .
- Flame Retardants : DOPO-based compounds (e.g., CID 53436710 analogs) are compared for their phosphorous content and thermal stability in polymer matrices .
Research Findings and Methodologies
Analytical Techniques
- LC-ESI-MS: Used to differentiate structural isomers like ginsenosides Rf and F11 via collision-induced dissociation (CID) patterns .
- Computational Tools : PubChem’s similarity search and molecular docking predict CID 53436710’s interactions with biological targets .
Challenges in Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

